molecular formula C11H12ClNO B2612177 6-Methoxynaphthalen-2-amine hydrochloride CAS No. 3991-79-5

6-Methoxynaphthalen-2-amine hydrochloride

Cat. No. B2612177
CAS RN: 3991-79-5
M. Wt: 209.67
InChI Key: FIIKTRROLIHYFZ-UHFFFAOYSA-N
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Description

6-Methoxynaphthalen-2-amine hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as 6-MNA and has been found to have several interesting properties that make it an attractive target for further investigation. In

Scientific Research Applications

Antibacterial Activity

The synthesis and evaluation of (6-methoxy-2-naphthyl) propanamide derivatives revealed promising antibacterial properties . These compounds were tested against several bacterial strains, including Gram-positive (e.g., Streptococcus pneumoniae, Bacillus subtilis, Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Salmonella typhimurium) bacteria. Notably, compounds 2d and 2j exhibited potent antibacterial activity against B. subtilis, while compound 6 showed efficacy against S. pneumoniae. Molecular docking simulations further supported their potential as antibacterial agents.

Analytical Chemistry

6-Methoxynaphthalen-2-amine hydrochloride is employed as a reference standard in pharmaceutical testing . Its purity and stability are critical for accurate analytical results.

Mechanism of Action

Target of Action

The primary target of 6-Methoxynaphthalen-2-amine hydrochloride is the Enoyl-acyl carrier protein reductase enzyme . This enzyme is responsible for catalyzing the final step of bacterial fatty acid biosynthesis , making it an attractive target for the development of novel antibacterial agents .

Mode of Action

6-Methoxynaphthalen-2-amine hydrochloride interacts with its target, the Enoyl-acyl carrier protein reductase enzyme, to inhibit the final step of bacterial fatty acid biosynthesis

Biochemical Pathways

The inhibition of the Enoyl-acyl carrier protein reductase enzyme by 6-Methoxynaphthalen-2-amine hydrochloride affects the bacterial fatty acid biosynthesis pathway . This disruption can lead to downstream effects such as the inhibition of bacterial growth, as fatty acids are essential components of the bacterial cell membrane.

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is considered to be bbb permeant . . These properties could impact the bioavailability of the compound, but further studies are needed to confirm these predictions.

Result of Action

The molecular and cellular effects of 6-Methoxynaphthalen-2-amine hydrochloride’s action primarily involve the inhibition of bacterial growth due to the disruption of fatty acid biosynthesis . This can result in potent antibacterial activity against various bacterial strains .

Action Environment

The action, efficacy, and stability of 6-Methoxynaphthalen-2-amine hydrochloride can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry, at room temperature . .

properties

IUPAC Name

6-methoxynaphthalen-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO.ClH/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11;/h2-7H,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIIKTRROLIHYFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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